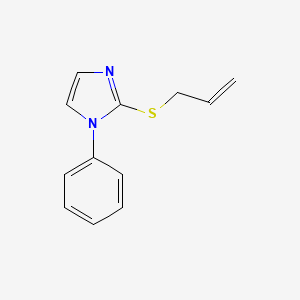
Palbociclib-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC CDK6 ligand 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade cyclin-dependent kinase 6 (CDK6). Cyclin-dependent kinase 6 is a crucial enzyme involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Dysregulation of cyclin-dependent kinase 6 activity is often associated with various cancers, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC CDK6 ligand 1 typically involves the conjugation of a ligand that binds to cyclin-dependent kinase 6 with a ligand that recruits an E3 ubiquitin ligase. The process often includes the following steps:
Ligand Synthesis: The ligand for cyclin-dependent kinase 6 is synthesized using standard organic synthesis techniques.
Linker Attachment: A suitable linker is attached to the cyclin-dependent kinase 6 ligand. The linker ensures the correct orientation and distance between the two ligands.
E3 Ligase Ligand Conjugation: The ligand for the E3 ubiquitin ligase is then conjugated to the linker-cyclin-dependent kinase 6 ligand complex.
Industrial Production Methods
Industrial production of PROTAC CDK6 ligand 1 involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC CDK6 ligand 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker or ligand sites.
Reduction: Reduction reactions can occur, especially if the compound contains reducible functional groups.
Substitution: Substitution reactions are common, where functional groups on the ligands or linker are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the ligands, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
PROTAC CDK6 ligand 1 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of proteolysis-targeting chimeras.
Biology: The compound is employed in biological research to investigate the role of cyclin-dependent kinase 6 in cell cycle regulation and cancer.
Medicine: PROTAC CDK6 ligand 1 is explored as a potential therapeutic agent for treating cancers associated with cyclin-dependent kinase 6 dysregulation.
Mechanism of Action
PROTAC CDK6 ligand 1 exerts its effects by recruiting cyclin-dependent kinase 6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin-dependent kinase 6. This degradation disrupts the cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation. The molecular targets involved include cyclin-dependent kinase 6 and the E3 ubiquitin ligase .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and 6.
Ribociclib: Another selective inhibitor of cyclin-dependent kinase 4 and 6.
Abemaciclib: A selective inhibitor of cyclin-dependent kinase 4 and 6.
Uniqueness
PROTAC CDK6 ligand 1 is unique compared to these inhibitors because it induces the degradation of cyclin-dependent kinase 6 rather than merely inhibiting its activity. This degradation leads to a more sustained and potent suppression of cyclin-dependent kinase 6 function, offering potential advantages in therapeutic applications .
Properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-prop-2-ynylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h1,9-10,16-17,20H,5-8,11-15H2,2-3H3,(H,28,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZXPQZLOODKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
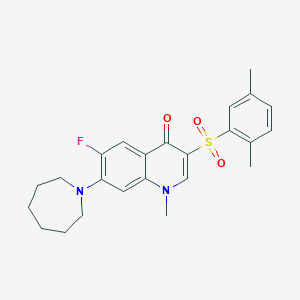
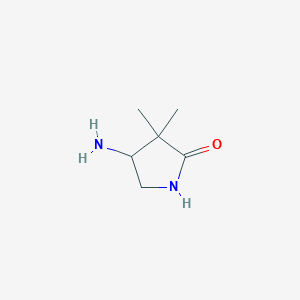
![N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2694445.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)
![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)
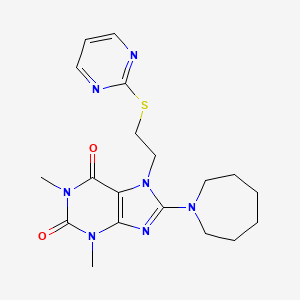

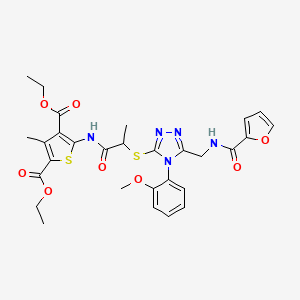

![N'-(2-ethoxyphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2694459.png)
amine hydrochloride](/img/new.no-structure.jpg)
![2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide](/img/structure/B2694461.png)
